1-(9H-carbazol-9-yl)-2-phenoxyethanone
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Overview
Description
1-(9H-carbazol-9-yl)-2-phenoxyethanone is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their versatile applications in various fields such as optoelectronics, pharmaceuticals, and materials science. The compound features a carbazole moiety linked to a phenoxyethanone group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-carbazol-9-yl)-2-phenoxyethanone typically involves the reaction of 9H-carbazole with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated purification systems to ensure high throughput and consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-(9H-carbazol-9-yl)-2-phenoxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
1-(9H-carbazol-9-yl)-2-phenoxyethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(9H-carbazol-9-yl)-2-phenoxyethanone involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole: The parent compound, known for its photoconductive properties.
2-Phenoxyacetyl Chloride: A precursor used in the synthesis of various phenoxy derivatives.
4-(9H-Carbazol-9-yl)triphenylamine: A related compound used in OLEDs and other optoelectronic applications.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
6033-90-5 |
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Molecular Formula |
C20H15NO2 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
1-carbazol-9-yl-2-phenoxyethanone |
InChI |
InChI=1S/C20H15NO2/c22-20(14-23-15-8-2-1-3-9-15)21-18-12-6-4-10-16(18)17-11-5-7-13-19(17)21/h1-13H,14H2 |
InChI Key |
HDHYFEPRKVKVGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
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